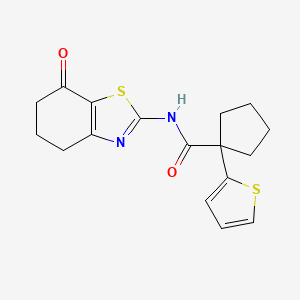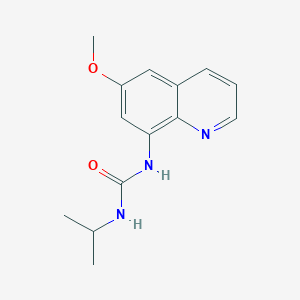![molecular formula C20H18N4O3S2 B6581662 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 1209192-26-6](/img/structure/B6581662.png)
4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide” is a complex organic molecule. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a fused ring system containing nitrogen and sulfur atoms . This type of structure is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b][1,3]thiazole ring, a benzamide group, and a dimethylsulfamoyl group. The exact structure would need to be determined through techniques such as NMR and MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Techniques such as HPLC could be used to analyze these properties .Mécanisme D'action
Target of Action
The primary target of this compound is Midkine (MDK) . Midkine is a heparin-binding growth factor that is overexpressed in various human cancers and plays crucial roles in cell survival, growth, migration, and angiogenesis .
Mode of Action
This compound interacts with its target, Midkine, by reducing its protein level in cells . The reduction occurs in a dose-dependent manner, with significant effects observed at concentrations as low as 25 nM . The exact mechanism of this interaction is yet to be identified .
Biochemical Pathways
The compound affects the PI 3-K/AKT signaling pathway . This pathway is crucial for cell survival and growth. Inhibition of this pathway leads to apoptosis, or programmed cell death .
Pharmacokinetics
It is soluble in dmso at a concentration of 5 mg/ml , suggesting it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the inhibition of cell viability in Midkine-positive cells . This includes HEK293, H441, and H520 cells, with inhibition rates of over 60% observed at a concentration of 500 nM . The compound induces apoptosis in these cells as a result of PI 3-K/AKT signaling inhibition . It has little effect on midkine-negative cells such as normal human lung fibroblasts (nhlf) or hek293 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under freezing conditions and should be protected from light . More research is needed to fully understand how other environmental factors may influence its action.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is that it is relatively easy to synthesize and manipulate in the laboratory. In addition, it is relatively stable in solution, which makes it suitable for use in various experiments. Furthermore, this compound has been shown to have a variety of biological activities, which makes it an attractive target for further study.
The main limitation of this compound is that its exact mechanism of action is not yet fully understood. In addition, the exact structure of this compound is not yet fully understood, which makes it difficult to determine the exact effects of the molecule on various biological processes.
Orientations Futures
In order to fully understand the potential of 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, further research is needed. Potential future directions include:
- Investigating the exact structure of this compound and its binding sites on various proteins
- Investigating the exact mechanism of action of this compound and how it modulates the activity of various enzymes, receptors, and transcription factors
- Investigating the potential of this compound as a drug delivery system
- Investigating the potential of this compound to modulate the activity of various proteins in the body
- Investigating the potential of this compound to be used as an anti-inflammatory, anti-tumor, and anti-oxidative agent
- Investigating the potential of this compound to be used as an antibacterial agent
- Investigating the potential of this compound to be used as a therapeutic agent for various diseases and conditions
Méthodes De Synthèse
4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can be synthesized using a variety of methods. One common method involves the condensation of a thiazole ring system with an amine, followed by a substitution reaction with a dimethylsulfamoyl group. This reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction is usually complete within a few hours.
Applications De Recherche Scientifique
4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects. In addition, it has been studied for its potential to modulate the activity of various enzymes, such as kinases and proteases, as well as its ability to inhibit the growth of bacteria. This compound has also been studied for its potential to be used as a drug delivery system, as well as its ability to modulate the activity of various proteins in the body.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has been shown to have significant effects on various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the cellular level of midkine/MDK protein in H441 lung adenocarcinoma cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation within cells .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-23(2)29(26,27)17-8-6-14(7-9-17)19(25)21-16-5-3-4-15(12-16)18-13-24-10-11-28-20(24)22-18/h3-13H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMXSETUUUDFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)
![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine](/img/structure/B6581663.png)
![3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6581669.png)